Pomalidomide-peg5-C2-azide structure and chemical properties
Pomalidomide-peg5-C2-azide structure and chemical properties
This technical guide details the structural and chemical specifications of Pomalidomide-peg5-C2-azide (CAS: 2624181-61-7), a critical heterobifunctional linker-ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Structure, Properties, and Conjugation Protocols for PROTAC Development
Executive Summary
Pomalidomide-peg5-C2-azide is a pre-assembled "Degrader Building Block" designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) .[1] It consists of the immunomodulatory drug Pomalidomide conjugated to a 5-unit polyethylene glycol (PEG) linker terminating in an azide group.[1][2]
This molecule serves as the "E3-recruiting" half of a PROTAC.[1] Its terminal azide allows for rapid, bioorthogonal conjugation to any alkyne-functionalized target ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1] The PEG5 linker provides a hydrophilic spacer of approximately 20–25 Å, optimizing the reach required to bridge the E3 ligase and the Target Protein (POI) without inducing steric clashes.[1]
Chemical Architecture & Identity
The molecule is tripartite, composed of a ligand, a linker, and a reactive handle.
Chemical Specifications
| Property | Specification |
| Product Name | Pomalidomide-peg5-C2-azide |
| Synonyms | Pomalidomide-4'-PEG5-C2-azide; Pom-PEG5-N3 |
| CAS Number | 2624181-61-7 |
| Molecular Formula | C₂₅H₃₄N₆O₉ |
| Molecular Weight | 562.58 g/mol |
| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water |
| Purity | ≥95% (HPLC) |
| Storage | -20°C (Desiccated, protect from light) |
Structural Decomposition
The nomenclature "C2" refers to the ethylene spacer (-CH₂CH₂-) connecting the terminal PEG ether oxygen to the azide group.[1] The Pomalidomide moiety is linked via the 4-amino position (aniline nitrogen) of the phthalimide ring, which is the preferred attachment point to maintain high affinity for Cereblon (IC₅₀ ~3 µM).
SMILES String: [N-]=[N+]=NCCOCCOCCOCCOCCOCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule.
Caption: Functional segmentation of Pomalidomide-peg5-C2-azide showing the E3 ligand, hydrophilic spacer, and reactive click handle.
Physicochemical Properties & Stability[1][6][7]
Solubility Profile
Pomalidomide is inherently hydrophobic.[1] The addition of the PEG5 chain improves solubility in polar organic solvents but does not make the molecule fully water-soluble.[1]
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Primary Solvent: DMSO or DMF (Recommended for stock solutions at 10–100 mM).[1]
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Aqueous Compatibility: Stock solutions can be diluted into aqueous buffers (PBS, HEPES) up to ~10% DMSO without precipitation, but rapid dilution is required to avoid aggregation.[1]
Chemical Stability[1]
-
Hydrolytic Stability: The imide rings of Pomalidomide are susceptible to hydrolysis at high pH (>8.5).[1] Always maintain pH < 7.5 during storage and reaction.
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Azide Stability: The terminal azide is stable at physiological temperatures and pH but is light-sensitive over long periods.[1] Avoid exposure to reducing agents (e.g., DTT, TCEP) before the click reaction, as they can reduce the azide to an amine.
Experimental Protocol: PROTAC Synthesis via Click Chemistry
The following protocol describes the conjugation of Pomalidomide-peg5-C2-azide to an alkyne-tagged target ligand (Warhead-Alkyne) using CuAAC.
Reagents Required[1][7]
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Azide Component: Pomalidomide-peg5-C2-azide (10 mM in DMSO).
-
Alkyne Component: Target Ligand-Alkyne (10 mM in DMSO).
-
Catalyst: CuSO₄ · 5H₂O (50 mM in water).[1]
-
Reducing Agent: Sodium Ascorbate (NaAsc, 100 mM in water, freshly prepared ).
-
Ligand (Stabilizer): THPTA or TBTA (50 mM in DMSO/Water). THPTA is preferred for aqueous solubility.
Step-by-Step Conjugation Workflow
-
Stoichiometry Calculation: Use a 1:1 molar ratio of Azide to Alkyne. If one component is precious, use 1.2 equivalents of the cheaper component (usually the Pomalidomide linker).[1]
-
Catalyst Pre-Complexation:
-
Reaction Assembly:
-
Incubation:
-
Purge headspace with N₂ (optional but recommended).[1]
-
Incubate at Room Temperature for 1–4 hours in the dark.
-
-
Quenching & Purification:
Reaction Logic Diagram
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate a functional PROTAC.
Application Notes for PROTAC Design
Linker Length Rationale (PEG5)
The PEG5 linker provides an extended length (approx. 20–25 Å).[1] This is often chosen as a "starting point" in PROTAC libraries because:
-
Flexibility: It allows the E3 ligase and POI to adopt multiple orientations, increasing the probability of finding a productive ternary complex.[1]
-
Solubility: The PEG chain counters the hydrophobicity of the Pomalidomide and the target ligand, improving cell permeability.
-
Optimization: If PEG5 is inactive, researchers typically screen shorter (PEG3) or longer (PEG7-9) variants to tune the "Goldilocks" zone for ubiquitination.[1]
Negative Controls
When validating the biological activity of the synthesized PROTAC, it is crucial to synthesize a non-binding control . This is achieved by using N-methylated Pomalidomide-peg5-azide (where the glutarimide nitrogen is methylated), which prevents Cereblon binding, ensuring that any observed degradation is CRBN-dependent.[1]
Safety & Handling
-
Azide Hazards: While organic azides with a C/N ratio > 3 (like this molecule) are generally non-explosive, avoid concentrating the pure azide to dryness in the presence of transition metals or heat.[1]
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Teratogenicity: Pomalidomide is a Thalidomide analog and a potent teratogen.[1] Double-glove and handle exclusively in a fume hood.[1] All waste must be treated as hazardous cytotoxic waste.[1]
References
-
Tenova Pharma. (2024).[1] Pomalidomide-PEG5-C2-azide Product Datasheet (CAS 2624181-61-7).[1][2][3]Link[1]
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Tocris Bioscience. (2024).[1] Pomalidomide 4'-PEG5-azide Chemical Properties.Link[1]
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Wurz, R. P., et al. (2018).[1][4] "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[1] Journal of Medicinal Chemistry, 61(2), 453–461.[1] Link[1]
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Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology, 21, 803–809.[1] Link
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BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry.[1][5]Link
Sources
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pomalidomide 4'-PEG5-azide | CAS 2624181-61-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pomalidomide-amido-PEG5-Azide | BroadPharm [broadpharm.com]
